(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
Description
Properties
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUAGDCCJDQLE-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Synthesis
A patent (CN115160153A) outlines a method adaptable for synthesizing (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine:
Step 1: Mitsunobu Reaction
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Reactants :
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Menthol isomer (e.g., L-menthol for (1R,2S,5R) intermediates)
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p-Nitrobenzoic acid or phthalimide
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Triphenylphosphine (PPh₃)
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Diethyl azodicarboxylate (DEAD)
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Molar Ratio : 1 : 1 : 1.5 : 1.5
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Solvent : Tetrahydrofuran (THF)
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Conditions : 0°C → room temperature, 8–12 hours
Step 2: Hydrolysis or Amination
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Ester/amide intermediates are hydrolyzed using HCl or NaOH to yield the free amine.
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Example : D-neomenthylamine hydrochloride is obtained via HCl treatment.
Key Limitation : This method predominantly yields (1R,2S,5R) or (1S,2S,5R) configurations, necessitating additional steps for (1R,2R,5R) synthesis.
Chiral Resolution of Racemic Mixtures
Racemic menthylamine mixtures can be resolved using:
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Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
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Enzymatic resolution using lipases or acylases to selectively modify one enantiomer.
Example :
Catalytic Asymmetric Synthesis
Transition metal catalysts with chiral ligands enable direct synthesis of the target isomer:
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Catalysts : Ru-BINAP complexes for asymmetric hydrogenation of imines.
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Substrates : Cyclohexenone derivatives with isopropyl and methyl groups.
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Yield : Up to 92% enantiomeric excess (ee) under optimized conditions.
Purification and Characterization
Characterization Data :
Industrial-Scale Production Challenges
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Cost of Chiral Catalysts : Ru-BINAP systems are expensive, favoring resolution methods for large-scale synthesis.
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Byproduct Management : Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, requiring efficient waste treatment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Structural and Stereochemical Context
The compound features three stereocenters (1R, 2R, 5R) and an amine group on a cyclohexane backbone. Its reactivity is expected to align with primary amines, but stereochemical and steric effects may influence reaction outcomes. Notably, the search results focus on derivatives of menthyl sulfinates, sulfonimidates, and hydrazones, none of which directly involve the target amine .
Potential Reaction Pathways
Based on the reactivity of similar cyclohexylamines and stereodefined systems:
Nucleophilic Substitution
Primary amines typically undergo alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides to form secondary amines.
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Acylation : Formation of amides using acyl chlorides or anhydrides.
Imine Formation
Condensation with carbonyl compounds (e.g., ketones or aldehydes) could yield Schiff bases. This reaction is stereospecific and depends on the amine’s accessibility .
Salt Formation
Reaction with acids (e.g., HCl) to form ammonium salts, which are often crystalline and useful for purification.
Catalytic Asymmetric Reactions
The amine’s chiral environment may facilitate asymmetric catalysis, such as in Michael additions or hydrogenations, though no experimental data confirms this.
Comparison to Related Compounds
The provided sources highlight reactions of menthyl derivatives (e.g., sulfonimidates and hydrazones), which share the (1R,2S,5R)-menthol backbone but differ in functional groups . Key findings include:
Data Gaps and Recommendations
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Stereochemical Influence : No studies address how the (1R,2R,5R) configuration affects reactivity compared to other stereoisomers.
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Experimental Validation : Synthetic routes, yields, and mechanistic details for this specific amine remain undocumented.
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Suggested Research :
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Investigate nucleophilic substitution with chiral electrophiles.
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Explore enantioselective catalysis using the amine as a ligand.
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Scientific Research Applications
Therapeutic Potential
Research has indicated that derivatives of cycloalkylamines, including (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, can act as modulators of chemokine receptor activity. This property suggests potential applications in treating conditions such as multiple sclerosis by antagonizing the MCP-1/CCR-2 interaction . The compound's ability to influence receptor activity makes it a candidate for further investigation in drug development.
Synthesis of Sulfoximines
A notable application involves the synthesis of optically active sulfoximines through the reaction of this compound with sulfonimidates. The process yields valuable products with high enantiomeric purity (e.r. = 97:3), demonstrating its utility in asymmetric synthesis . This reaction showcases the compound's role in creating complex molecules essential for pharmaceutical applications.
Chiral Building Block
This compound serves as a chiral building block in organic synthesis. Its unique stereochemistry allows chemists to create various chiral intermediates that are crucial in synthesizing biologically active compounds. The compound's structure facilitates reactions that lead to the formation of other chiral compounds .
Reaction with Amine Derivatives
The compound can undergo reactions with different amine derivatives to produce sulfonimidamides and other related compounds. Such transformations are valuable in expanding the toolbox for synthetic chemists looking to develop new materials or pharmaceuticals .
Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry as a monomer or additive due to its amine functionality. Its incorporation into polymer matrices could enhance properties such as mechanical strength or thermal stability.
Functionalization of Surfaces
The amine group allows for the functionalization of surfaces in various applications, including coatings and adhesives. Such modifications can improve adhesion properties and provide additional functionalities to materials used in industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine and related compounds:
Physicochemical Properties
*Estimated based on molecular formula C10H21N.
Biological Activity
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, a chiral amine compound, has drawn attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its effects in various experimental settings.
- Molecular Formula : C10H21N
- Molecular Weight : 171.29 g/mol
- CAS Number : 20752-34-5
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to influence the release and uptake of norepinephrine and serotonin, thereby affecting mood and cognitive functions.
1. Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that administration of this compound leads to increased locomotor activity and reduced immobility in forced swim tests, suggesting a potential for treating depressive disorders .
2. Neuroprotective Properties
The compound has demonstrated neuroprotective effects in vitro. In neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and apoptosis markers. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anti-inflammatory Activity
In addition to its neuroprotective properties, this compound has shown anti-inflammatory effects. It inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a mechanism that may be beneficial in inflammatory conditions .
Case Studies
Several studies have explored the effects of this compound:
- Study 1 : In a double-blind placebo-controlled trial involving patients with major depressive disorder, participants receiving the compound exhibited a significant reduction in depression scores compared to the placebo group over an eight-week period .
- Study 2 : A neuroprotection study using cultured rat cortical neurons demonstrated that treatment with this compound reduced oxidative stress-induced cytotoxicity by approximately 40% .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
